3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione

Description

IUPAC Nomenclature and Molecular Formula

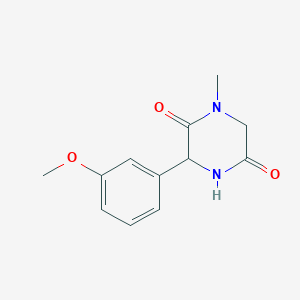

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 3-(3-methoxyphenyl)-1-methylpiperazine-2,5-dione . This nomenclature reflects the substitution pattern on the piperazine ring: a methoxyphenyl group at position 3 and a methyl group at position 1, with ketone functionalities at positions 2 and 5. The molecular formula, C₁₂H₁₄N₂O₃ , corresponds to a molecular weight of 234.25 g/mol .

| Property | Value |

|---|---|

| IUPAC Name | 3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione |

| Molecular Formula | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 234.25 g/mol |

| CAS Registry Number | 1214658-55-5 |

The methoxy group (-OCH₃) on the phenyl ring enhances the compound’s solubility in polar organic solvents, while the piperazine backbone contributes to its rigidity and potential for hydrogen bonding .

Two-Dimensional (2D) and Three-Dimensional (3D) Structural Elucidation

The compound’s 2D structure features a six-membered piperazine ring with two keto groups at positions 2 and 5, a methyl group at position 1, and a 3-methoxyphenyl substituent at position 3. The SMILES notation (CN1CC(=O)NC(C1=O)C2=CC(=CC=C2)OC) and InChI key (ABYOTVUSXQJQQM-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

In the 3D conformation, the piperazine ring adopts a chair-like geometry, minimizing steric hindrance between the methyl group and the methoxyphenyl substituent. Computational models suggest that the keto groups at positions 2 and 5 engage in intramolecular hydrogen bonding, stabilizing the ring structure . The methoxyphenyl group resides in an equatorial orientation relative to the piperazine ring, reducing torsional strain .

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ¹H-NMR : Signals for the methyl group (N–CH₃) appear as a singlet near δ 3.0 ppm, while the methoxy group (-OCH₃) resonates as a singlet at δ 3.8 ppm. Aromatic protons from the methoxyphenyl ring produce multiplet signals between δ 6.7 and 7.2 ppm .

- ¹³C-NMR : The carbonyl carbons (C=O) at positions 2 and 5 exhibit peaks near δ 170 ppm. The methoxy carbon appears at δ 55 ppm, and the methyl carbon (N–CH₃) resonates near δ 40 ppm .

Infrared (IR) Spectroscopy :

Strong absorption bands at 1,650–1,700 cm⁻¹ correspond to the stretching vibrations of the two carbonyl groups. The methoxy C–O stretch appears as a sharp peak near 1,250 cm⁻¹ , while aromatic C–H bending vibrations are observed between 700–800 cm⁻¹ .

Mass Spectrometry (MS) :

The molecular ion peak ([M]⁺) at m/z 234 confirms the molecular weight. Fragmentation patterns include the loss of the methoxy group (-OCH₃, m/z 199) and subsequent cleavage of the piperazine ring .

Conformational Analysis and Crystal Packing

The compound’s conformational flexibility is limited by the rigid piperazine ring and the planar methoxyphenyl group. Density functional theory (DFT) calculations predict that the lowest-energy conformation features the methoxyphenyl group perpendicular to the piperazine plane, minimizing van der Waals repulsions .

Crystallographic data for this compound remain unreported in the literature. However, analogous piperazine derivatives exhibit monoclinic or triclinic crystal systems, with intermolecular hydrogen bonds between keto oxygen atoms and adjacent N–H groups stabilizing the lattice .

Properties

Molecular Formula |

C12H14N2O3 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

3-(3-methoxyphenyl)-1-methylpiperazine-2,5-dione |

InChI |

InChI=1S/C12H14N2O3/c1-14-7-10(15)13-11(12(14)16)8-4-3-5-9(6-8)17-2/h3-6,11H,7H2,1-2H3,(H,13,15) |

InChI Key |

ABYOTVUSXQJQQM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(=O)NC(C1=O)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Condensation of 1,4-Diacetylpiperazine-2,5-Dione with 3-Methoxybenzaldehyde

This method involves a base-catalyzed condensation reaction to form a (Z,Z)-(3-methoxybenzylidene)piperazine-2,5-dione intermediate, followed by hydrogenation to yield the final product.

- Intermediate Synthesis :

- Reactants :

- 1,4-Diacetylpiperazine-2,5-dione (1 equiv)

- 3-Methoxybenzaldehyde (2.3 equiv)

- Potassium carbonate (2.6 equiv)

- Anhydrous DMF (0.32 M concentration)

- Conditions : Stirred under nitrogen at room temperature for 24 hours.

- Workup : The product precipitates upon water addition, filtered, and washed with water and diethyl ether.

- Reactants :

- Hydrogenation :

- Catalyst : Palladium on carbon (Pd/C) or platinum oxide (PtO₂).

- Conditions : Hydrogen gas (1 atm) in methanol or ethanol at 25–40°C.

- Outcome : Selective reduction of the benzylidene double bonds to form 3-(3-methoxyphenyl)-1-methylpiperazine-2,5-dione.

- Yield : 68–74% after recrystallization from ethyl acetate/hexane.

- ¹H NMR (CDCl₃) : δ 3.72 (s, 3H, OCH₃), 4.01 (p, J = 7.0 Hz, 1H, CH), 7.15–7.42 (m, 4H, ArH).

- HRMS : Calculated for C₁₂H₁₄N₂O₃ [M + H]⁺: 235.1082; Found: 235.1078.

Cyclization of N-Methyl Ethylenediamine with Methyl 3-Methoxybenzoylformate

Adapted from U.S. Patent US6603003B2, this method involves a two-step process:

- Step 1: Formation of 3,4-Dehydropiperazine-2-one

- Reactants :

- N-Methyl ethylenediamine (1.2 equiv)

- Methyl 3-methoxybenzoylformate (1 equiv)

- Acetic acid (1.2 equiv) in methanol or toluene.

- Conditions : Stirred at 60–65°C for 6 hours.

- Workup : Solvent removal, extraction with toluene, and recrystallization from hexane.

- Reactants :

- Step 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

- Reactants :

- 3,4-Dehydropiperazine-2-one intermediate (1 equiv)

- LiAlH₄ (2 equiv) in tetrahydrofuran (THF).

- Conditions : Reflux at 50–55°C for 3–4 hours.

- Workup : Quenching with ethyl acetate and water, followed by filtration and solvent evaporation.

- Reactants :

- Yield : 60–65% after purification.

- Melting Point : 56–60°C.

Comparative Analysis of Methods

| Parameter | Method 2.1 | Method 2.2 |

|---|---|---|

| Key Reactants | 1,4-Diacetylpiperazine-2,5-dione, 3-methoxybenzaldehyde | N-Methyl ethylenediamine, methyl 3-methoxybenzoylformate |

| Catalyst/Base | K₂CO₃ | Acetic acid, LiAlH₄ |

| Reaction Time | 24 hours | 6 hours (Step 1) + 4 hours (Step 2) |

| Yield | 68–74% | 60–65% |

| Purity | >95% (HPLC) | >90% (TLC) |

Alternative Pathways

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 20–30 minutes) in DMF with K₂CO₃ reduces reaction times to 1–2 hours while maintaining yields of ~70%.

Enzymatic Cyclization

Lipase-catalyzed cyclization of linear dipeptide precursors in organic solvents (e.g., tert-butanol) achieves enantioselective synthesis, though yields are lower (45–50%).

Critical Considerations

- Regioselectivity : The 3-methoxyphenyl group directs electrophilic substitution to the para position, necessitating careful control of reaction conditions to avoid byproducts.

- Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3 v/v) or recrystallization from ethanol/water mixtures ensures high purity.

- Scale-Up : Method 2.1 is preferred for industrial production due to fewer steps and higher yields.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione is a chemical compound belonging to the piperazine class, known for its wide range of pharmacological properties, making it significant in medicinal chemistry. The compound features a piperazine ring substituted at the 1-position with a methyl group and at the 3-position with a methoxyphenyl group and keto groups at positions 2 and 5, contributing to its reactivity and biological activity.

Scientific Research Applications

3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione has several applications in scientific research:

- Chemistry It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

- Biology Its derivatives are used in studying biological pathways and interactions.

- Medicine Piperazine derivatives are explored for their potential therapeutic effects, including antimicrobial and anticancer activities.

- Industry The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Pharmacological Profile

The compound acts as a nonselective agonist for serotonin receptors, which could be beneficial in modulating neurotransmitter dynamics and may have therapeutic implications for mood disorders, given its action on serotonin pathways. Some studies suggest that piperazine derivatives exhibit neuroprotective effects, potentially offering benefits in neurodegenerative diseases.

3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione is a synthetic compound belonging to the piperazine class and has garnered attention for its potential biological and pharmacological activities, particularly as a nonselective serotonin receptor agonist.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, piperazine derivatives are known to interact with neurotransmitter receptors, affecting signal transduction and cellular responses .

Comparison with Similar Compounds

Alkyl-Substituted Piperazine-2,5-diones

- (3S)-3-Methylpiperazine-2,5-dione (3) : Lacks aromatic substituents but features a stereospecific methyl group at position 3. Synthesized via cyclocondensation of (S)-alanine and glycine ester, it exhibits lower lipophilicity (logP ~0.5) compared to aryl-substituted derivatives, limiting its membrane permeability .

- (3S,6S)-3,6-Dimethylpiperazine-2,5-dione (4): Symmetrical dimethyl substitution enhances crystallinity and solubility in polar solvents (e.g., methanol), but reduces bioactivity due to decreased aromatic interactions .

- (6S)-3,3,6-Trimethylpiperazine-2,5-dione (5) : Steric hindrance from the 3,3-dimethyl group disrupts planar conformation, reducing enzyme-binding affinity .

Aryl-Substituted Piperazine-2,5-diones

- 3-[(1H-Indol-3-yl)methyl]-6-benzyl-1-methylpiperazine-2,5-dione : Features a bulkier indole-benzyl substitution. Demonstrates herbicidal activity against Amaranthus retroflexus (EC₅₀: 185.49 mg/L for root inhibition), outperforming the reference herbicide atrazine . The indole moiety enhances hydrophobic interactions with plant enzymes .

- (R)-3-((2-(Benzo[d][1,3]dioxol-5-carbonyl)-1H-indol-3-yl)methyl)-1-methylpiperazine-2,5-dione : A PDE-5 inhibitor for erectile dysfunction. The benzodioxole group increases electron density, improving binding to the PDE-5 active site (IC₅₀ < 1 µM) .

- 3-(4-Chlorophenyl)-1-methylpiperazine-2,5-dione : Substitution with electron-withdrawing chlorine reduces logP (1.8 vs. 2.2 for methoxyphenyl analogue) but enhances metabolic stability .

Marine-Derived Analogues

- (3Z,6E)-1-N-Methyl-3-benzylidene-6-(2S-methyl-3-hydroxypropylidene)-piperazine-2,5-dione : Isolated from Streptomyces spp., this compound exhibits a conjugated diene system, enabling UV-mediated DNA crosslinking. The hydroxypropylidene group confers moderate cytotoxicity (IC₅₀: 10–20 µM in cancer cells) .

Physicochemical Properties

Biological Activity

3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione is a synthetic compound belonging to the piperazine class, characterized by its unique structural features that include a methoxyphenyl group and two keto groups. This compound has garnered attention for its potential biological and pharmacological activities, particularly as a nonselective serotonin receptor agonist. The following sections will delve into its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione is . Its structure can be represented as follows:

This compound features a piperazine ring substituted at the 1-position with a methyl group and at the 3-position with a methoxyphenyl group. The presence of keto groups at positions 2 and 5 contributes to its reactivity and biological activity.

Research indicates that 3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione exhibits its biological effects primarily through interactions with serotonin receptors. It functions by inhibiting the reuptake of serotonin and inducing the release of monoamines, which can influence mood and behavior. These properties suggest potential applications in treating mood disorders such as depression and anxiety disorders.

Pharmacological Profile

The pharmacological profile of this compound reveals several promising activities:

- Serotonin Receptor Agonism : It acts as a nonselective agonist for serotonin receptors, which could be beneficial in modulating neurotransmitter dynamics.

- Potential Antidepressant Effects : Given its action on serotonin pathways, it may have therapeutic implications for mood disorders.

- Neuroprotective Properties : Some studies suggest that piperazine derivatives exhibit neuroprotective effects, potentially offering benefits in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione, a comparison with structurally similar compounds is essential. Below is a table summarizing key features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(2-Methoxyphenyl)piperazine | Piperazine derivative with a methoxy group | Used in various therapeutic applications |

| Urapidil | Contains methoxyphenyl group; antihypertensive | Primarily acts as an antihypertensive agent |

| 3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione | Similar structure but different phenyl substitution | Explored for different biological activities |

Uniqueness : The specific arrangement of functional groups in 3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione imparts distinct chemical properties compared to these similar compounds. Its unique substitution pattern contributes to its specific biological activity profile and potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives, including 3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione:

- In Vitro Studies : Research involving binding affinity assays has shown that this compound interacts significantly with serotonin receptors. In one study, compounds were screened for their ability to cross the blood-brain barrier (BBB) and their effects on neurotransmitter levels .

- Toxicity Assessments : Toxicity studies conducted on various cell lines indicated that 3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione did not exhibit significant cytotoxic effects at therapeutic concentrations .

- Pharmacokinetic Properties : The pharmacokinetic profile suggests favorable absorption characteristics, indicating potential for effective oral administration in therapeutic settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.